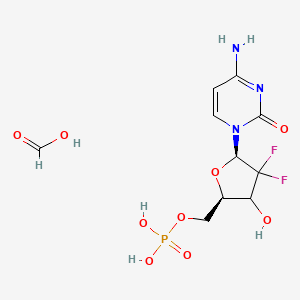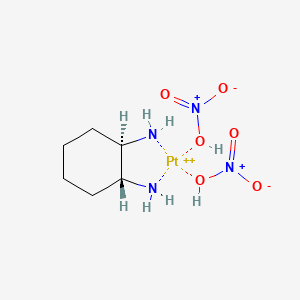
(1R,2R)-1,2-Cyclohexanediaminedinitrate Platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1,2-Cyclohexanediaminedinitrate Platinum is a platinum-based compound that has garnered significant attention in the field of medicinal chemistry. This compound is particularly notable for its potential applications in cancer treatment, leveraging the unique properties of platinum to target and destroy cancer cells. The compound is derived from (1R,2R)-1,2-cyclohexanediamine, a chiral molecule that imparts specific stereochemical properties to the platinum complex.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Cyclohexanediaminedinitrate Platinum typically involves the reaction of (1R,2R)-1,2-cyclohexanediamine with a platinum precursor, such as platinum(II) chloride. The reaction is carried out in an aqueous medium, often under reflux conditions, to ensure complete reaction. The resulting product is then treated with nitric acid to form the dinitrate salt .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for yield and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions and to facilitate the efficient separation and purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1,2-Cyclohexanediaminedinitrate Platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: Reduction reactions can convert the platinum(II) center to platinum(0) or other lower oxidation states.
Substitution: Ligand substitution reactions are common, where the nitrate ligands can be replaced by other ligands such as chloride or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand substitution reactions typically occur in the presence of coordinating solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum(II) complexes with different ligands .
Aplicaciones Científicas De Investigación
(1R,2R)-1,2-Cyclohexanediaminedinitrate Platinum has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other platinum complexes.
Biology: Studied for its interactions with biological molecules, particularly DNA.
Industry: Employed in the development of catalytic systems for various chemical reactions.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1,2-Cyclohexanediaminedinitrate Platinum involves its interaction with cellular DNA. The compound binds to DNA, forming cross-links that inhibit DNA replication and transcription. This leads to the induction of apoptosis in cancer cells. The molecular targets include nuclear DNA and various proteins involved in the DNA repair pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: Contains a similar (1R,2R)-1,2-cyclohexanediamine ligand but with different anionic ligands.
Uniqueness
(1R,2R)-1,2-Cyclohexanediaminedinitrate Platinum is unique due to its specific chiral ligand, which imparts distinct stereochemical properties that can influence its biological activity and interactions with cellular targets. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C6H16N4O6Pt+2 |
|---|---|
Peso molecular |
435.30 g/mol |
Nombre IUPAC |
(1R,2R)-cyclohexane-1,2-diamine;nitric acid;platinum(2+) |
InChI |
InChI=1S/C6H14N2.2HNO3.Pt/c7-5-3-1-2-4-6(5)8;2*2-1(3)4;/h5-6H,1-4,7-8H2;2*(H,2,3,4);/q;;;+2/t5-,6-;;;/m1.../s1 |
Clave InChI |
USZHXDXNKMRZFN-SKSSAGQDSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)N)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pt+2] |
SMILES canónico |
C1CCC(C(C1)N)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-N-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N-methylacetamide](/img/structure/B13862827.png)
![[(7S,9E,11S,12S,13R,14S,15R,16R,17S,18S,19E,21Z)-2,13,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-15-yl] acetate](/img/structure/B13862828.png)
![tert-butyl N-[3-(butylamino)cyclohexyl]carbamate](/img/structure/B13862829.png)
![[4-(4-Chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13862838.png)
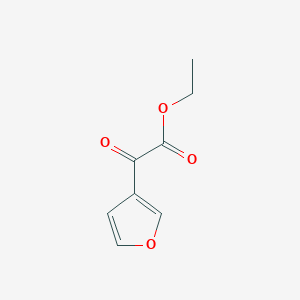
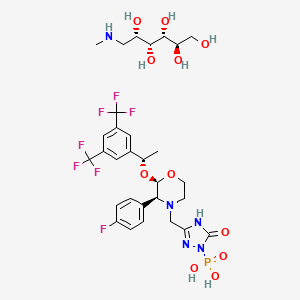
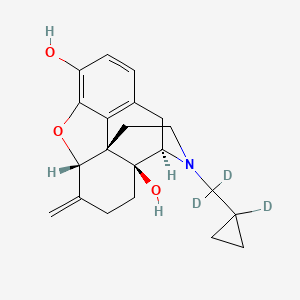
![Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/structure/B13862854.png)
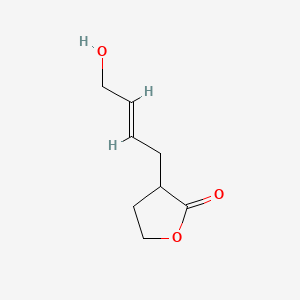
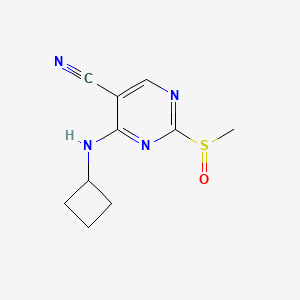
![(2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid](/img/structure/B13862879.png)
